8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a purine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium hydride (NaH), N,N-dimethylformamide (DMF), and various alkyl iodides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at different positions on the molecule, often using alkyl halides or aryl halides as reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., LiAlH4), and various alkyl or aryl halides. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the molecule.
Scientific Research Applications
8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways . Molecular docking studies and in silico simulations have provided insights into its binding affinity and interaction with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- ®-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
Uniqueness
Compared to similar compounds, 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C27H32N6O3 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C27H32N6O3/c1-30-25-24(26(34)29-27(30)35)33(14-6-9-20-7-4-3-5-8-20)23(28-25)19-31-15-17-32(18-16-31)21-10-12-22(36-2)13-11-21/h3-5,7-8,10-13H,6,9,14-19H2,1-2H3,(H,29,34,35) |
InChI Key |
UFBWNOBZZJWKCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
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